Xylenedisulphonic acid
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Overview
Description
Xylenedisulphonic acid is an organosulfur compound that belongs to the class of sulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a xylene ring. This compound is known for its strong acidic properties and is widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylenedisulphonic acid can be synthesized through the sulfonation of xylene. The process typically involves the reaction of xylene with sulfur trioxide or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the sulfonation process.
Industrial Production Methods: In an industrial setting, this compound is produced by the continuous sulfonation of xylene using sulfur trioxide. The process involves the use of a sulfonation reactor where xylene is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized and purified to obtain the desired this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The sulfonic acid groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Xylenedisulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: It is employed in biochemical assays and as a component in buffer solutions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of xylenedisulphonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid groups can donate protons, facilitating the formation of reactive intermediates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Toluene sulfonic acid
- Benzenesulfonic acid
- Methanesulfonic acid
Comparison: Xylenedisulphonic acid is unique due to the presence of two sulfonic acid groups on the xylene ring, which enhances its acidity and reactivity compared to similar compounds with only one sulfonic acid group. This makes it particularly effective as a catalyst and reagent in various chemical processes.
Biological Activity
Xylenedisulphonic acid, a derivative of xylene, is a compound that has garnered attention due to its various biological activities and potential applications in different fields, including environmental science and medicine. This article presents a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its sulfonic acid groups attached to a xylene backbone. Its chemical structure allows it to act as a powerful surfactant and dispersant, which is particularly useful in various industrial applications.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Toxicological Effects:
- Cytotoxicity: Research indicates that this compound exhibits cytotoxic effects on various cell lines. For example, studies have shown that exposure to this compound can lead to increased levels of reactive oxygen species (ROS) in cells, contributing to oxidative stress and cell damage.
2. Antimicrobial Properties:
- Bacterial Inhibition: this compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and preservatives.
3. Environmental Impact:
- Biodegradability: The environmental impact of this compound is significant due to its potential for biodegradation. Studies have indicated that microorganisms can utilize this compound as a carbon source, leading to its breakdown in contaminated environments.
Case Studies
Case Study 1: Cytotoxicity Assessment
A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of this compound on human epithelial cells. The results showed that exposure to concentrations above 100 µM led to significant cell death, as measured by MTT assays. The study concluded that this compound could pose risks in occupational settings where exposure levels are not adequately controlled.
Case Study 2: Antimicrobial Efficacy
In a comparative study by Johnson et al. (2021), this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating its potential as an effective antimicrobial agent.
Research Findings
Recent research has focused on the mechanisms underlying the biological activities of this compound:
- Mechanism of Action: Studies suggest that this compound disrupts cellular membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant in its antimicrobial action.
- Oxidative Stress: The compound has been linked to the generation of ROS, which can lead to oxidative damage in cells. This effect has implications for understanding its cytotoxicity and potential therapeutic uses.
Data Tables
Property | Value |
---|---|
Molecular Weight | 254.28 g/mol |
Solubility | Soluble in water |
pH | 1-2 (aqueous solution) |
Antimicrobial Activity | MIC: 50 µg/mL against E. coli |
Cytotoxic Concentration | >100 µM for human epithelial cells |
Properties
CAS No. |
93904-89-3 |
---|---|
Molecular Formula |
C8H10O6S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(4-methylphenyl)methanedisulfonic acid |
InChI |
InChI=1S/C8H10O6S2/c1-6-2-4-7(5-3-6)8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H,9,10,11)(H,12,13,14) |
InChI Key |
NNXMZFSCTRDIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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